molecular formula C10H7BrF2N2O B8687798 8-Bromo-2-(difluoromethoxy)-6-methylquinoxaline CAS No. 142219-64-5

8-Bromo-2-(difluoromethoxy)-6-methylquinoxaline

Cat. No. B8687798
Key on ui cas rn: 142219-64-5
M. Wt: 289.08 g/mol
InChI Key: PTPBNFJHFRBTEP-UHFFFAOYSA-N
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Patent
US05633218

Procedure details

Tetrabutylammonium bromide (689 mg, 2.14 mmol) and sodium hydroxide (17.1 g of a 50% aqueous solution, 214 mmol) were added to a solution of the title compound of Step D (5.11 g, 21.4 mmol) in dioxane (250 mL) at room temperature. Chlorodifluoromethane was condensed with a cold finger trap and added to the reaction mixture until the mixture was saturated. The reaction mixture was allowed to stir at room temperature overnight. The reaction mixture was slowly poured into water. The resulting mixture was extracted with ethyl acetate three times. The combined organic extracts were dried (MgSO4), filtered, and concentrated under reduced pressure to give a dark-brown oil. Flash chromatography of this brown oil on silica gel, eluting with 1:25 ethyl acetate/hexane afforded the title compound of Step E as a light yellow solid melting at 86°-87° C. (3.23 g, 52%). 1H NMR (CDCl3): δ2.57 (s,3H), 7.75 (t, 1H), 7.84 (s, 1H), 7.92 (s, 1H), 8.58 (s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
title compound
Quantity
5.11 g
Type
reactant
Reaction Step Three
Quantity
689 mg
Type
catalyst
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Three
Yield
52%

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[Br:3][C:4]1[CH:5]=[C:6]([CH3:15])[CH:7]=[C:8]2[C:13]=1[N:12]=[C:11]([OH:14])[CH:10]=[N:9]2.Cl[CH:17]([F:19])[F:18].O>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.O1CCOCC1>[Br:3][C:4]1[CH:5]=[C:6]([CH3:15])[CH:7]=[C:8]2[C:13]=1[N:12]=[C:11]([O:14][CH:17]([F:19])[F:18])[CH:10]=[N:9]2 |f:0.1,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
title compound
Quantity
5.11 g
Type
reactant
Smiles
BrC=1C=C(C=C2N=CC(=NC12)O)C
Name
Quantity
689 mg
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
condensed with a cold finger trap
ADDITION
Type
ADDITION
Details
added to the reaction mixture until the mixture
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with ethyl acetate three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a dark-brown oil
WASH
Type
WASH
Details
Flash chromatography of this brown oil on silica gel, eluting with 1:25 ethyl acetate/hexane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C=C(C=C2N=CC(=NC12)OC(F)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.23 g
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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